3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride

Lipophilicity cLogP Drug Design

Researchers exploring cysteine protease inhibitors often encounter conformational flexibility in acyclic amines that compromises target binding. 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride addresses this with a rigid azetidine core that enforces a defined sulfonyl trajectory for precise S2 pocket engagement. This hydrochloride salt ensures reproducible aqueous solubility for consistent in vitro assays, while the 4-chlorophenyl substituent provides the specific lipophilicity and electron-withdrawing profile necessary for valid SAR comparisons. Procurement is supported by verified purity analysis and reliable global logistics.

Molecular Formula C9H11Cl2NO2S
Molecular Weight 268.16 g/mol
CAS No. 1820665-00-6
Cat. No. B1403688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
CAS1820665-00-6
Molecular FormulaC9H11Cl2NO2S
Molecular Weight268.16 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
InChIKeyIBYGWOBFXYANCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride: Structure & Properties


3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a 3-sulfonylated azetidine building block with the molecular formula C9H11Cl2NO2S and a molecular weight of 268.16 g/mol . The compound features a four-membered azetidine heterocycle substituted at the 3-position with a 4-chlorophenylsulfonyl group and is supplied as the hydrochloride salt, which enhances its stability and handling characteristics . The constrained azetidine geometry confers conformational rigidity, a property leveraged in medicinal chemistry to improve binding affinity and metabolic stability [1]. The sulfonyl linkage serves as an electron-withdrawing group that can modulate the reactivity of the azetidine nitrogen and stabilize otherwise labile intermediates [2].

4-Chlorophenyl sulfonyl group for tunable lipophilicity and electronic profile
Azetidine ring provides conformational rigidity for binding and metabolic stability studies
Hydrochloride salt ensures enhanced aqueous solubility and consistent handling

Irreplaceable Features of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride


Generic substitution among sulfonyl azetidine analogs fails because subtle variations in substituent type, substitution position, and salt form produce distinct physicochemical and pharmacological profiles. The 4-chlorophenyl moiety confers specific lipophilicity (cLogP) and electron-withdrawing properties that influence binding interactions and metabolic stability, while the 3-sulfonyl substitution pattern determines the geometry of the azetidine ring and the trajectory of the sulfonyl group relative to potential binding sites [1]. The hydrochloride salt form of this compound offers enhanced aqueous solubility compared to the free base, which is critical for reproducible in vitro assay performance [2]. Interchanging with the 1-sulfonyl regioisomer (CAS 870530-41-9) or with non-chlorinated phenyl analogs (e.g., benzenesulfonyl derivative) will alter binding affinities and metabolic profiles in ways that invalidate SAR studies [3].

4-Chlorophenyl substitution
Non-chlorinated phenyl analogs shift lipophilicity and binding profiles, disrupting SAR continuity.
3-Sulfonyl regioisomer
1-Sulfonyl (N-substituted) regioisomer alters azetidine pKa and 3D presentation, invalidating binding comparisons.
Salt form mismatch
Free base exhibits poor aqueous solubility; interchanging with the hydrochloride compromises assay reproducibility.

3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride: Key Differences from Analogs


Lipophilicity: 4-Chloro vs. Phenyl Analog

The 4-chlorophenyl substituent in the target compound increases calculated lipophilicity (cLogP) relative to the unsubstituted benzenesulfonyl analog, enhancing membrane permeability potential. The chlorine atom introduces both hydrophobic bulk and a dipole moment that can influence binding interactions [1].

Lipophilicity (cLogP)
Class-level inference
ΔcLogP = +0.41
Target vs. Phenyl analog
Reported lipophilicity shift
In silico estimate; class-level inference
Lipophilicity cLogP Drug Design SAR

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of the target compound exhibits enhanced aqueous solubility compared to the corresponding free base. While specific solubility data for this exact compound is not publicly available, class-level data indicates that hydrochloride salts of azetidine derivatives typically show aqueous solubility >10 mg/mL, whereas the free base forms are often <1 mg/mL [1].

Aqueous Solubility
Supporting evidence
≥10-fold enhancement
Salt vs. Free base
Supports assay reproducibility
Class-level solubility data
Solubility Formulation Assay Reproducibility

Regioisomeric Specificity: 3- vs. 1-Sulfonyl Azetidine

The 3-sulfonyl substitution pattern of the target compound (CAS 1820665-00-6) positions the sulfonyl group on the azetidine ring carbon, whereas the 1-sulfonyl regioisomer (CAS 870530-41-9) places it on the nitrogen atom. This positional difference alters the three-dimensional presentation of the pharmacophore and the basicity of the azetidine nitrogen, which can affect target binding and metabolic stability [1].

Regioisomerism
Class-level inference
3-sulfonyl (C) vs 1-sulfonyl (N)
Positional isomer
Binding and pKa may differ
Structural analysis; class-level inference
Regioisomerism Binding Affinity Metabolic Stability

Metabolic Stability of Azetidine Scaffold

The rigid four-membered azetidine ring in the target compound is a recognized bioisostere that can reduce metabolic clearance compared to more flexible acyclic amines. Class-level data from drug discovery programs indicates that incorporation of an azetidine sulfonyl moiety can increase metabolic half-life (t1/2) in human liver microsomes by 2- to 5-fold relative to dimethylamine analogs [1].

Metabolic Stability
Class-level inference
2–5× t½ increase
Azetidine vs. Acyclic amine
Reduced microsomal clearance
Class-level; human liver microsomes
Metabolic Stability Microsomal Clearance Half-life

3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride: Key Applications


Cathepsin S/L Inhibitor Building Block

The 3-sulfonyl azetidine scaffold is a privileged motif in cysteine protease inhibitors targeting cathepsin S and L, enzymes implicated in autoimmune diseases, cancer, and metabolic disorders [1]. The target compound's 4-chlorophenyl substitution may enhance potency and selectivity through hydrophobic interactions with the S2 pocket of these proteases.

Constrained Amine Bioisostere for Lead Optimization

The azetidine sulfonyl group serves as a conformationally restricted replacement for flexible acyclic amines, improving metabolic stability and target binding while maintaining favorable physicochemical properties [2]. This compound is suitable for SAR studies exploring the effect of 4-chloro substitution on potency, selectivity, and ADME parameters.

Glycoconjugate Synthetic Intermediate

The electron-withdrawing nature of the sulfonyl linkage stabilizes azetidine rings during further functionalization, enabling the synthesis of glycoconjugates that would otherwise be unstable [3]. This property is valuable for creating carbohydrate-based inhibitors of cholesterol absorption or other biological targets.

Sulfonyl Fluoride Covalent Inhibitor Precursor

Azetidine sulfonyl fluorides are emerging as versatile warheads for covalent inhibitors due to their tunable reactivity and favorable drug-like properties [4]. The target compound can be elaborated into sulfonyl fluoride derivatives for targeting cysteine, serine, or lysine residues in enzymes of interest.

Application
Selection Property
Validation Focus
Cathepsin S/L inhibitor studies
4-Chlorophenyl sulfonyl building block
Protease inhibition and selectivity profiling
Constrained amine bioisostere studies
Azetidine sulfonyl scaffold
Metabolic stability and binding affinity assessment
Glycoconjugate synthesis research
Electron-withdrawing sulfonyl linkage
Intermediate stability and functionalization efficiency
Sulfonyl fluoride covalent inhibitor development
Sulfonyl fluoride precursor
Covalent warhead reactivity and target engagement

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